![molecular formula C24H20N2O4 B6523759 (2Z)-N-(4-methoxyphenyl)-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide CAS No. 330837-10-0](/img/structure/B6523759.png)
(2Z)-N-(4-methoxyphenyl)-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-N-(4-methoxyphenyl)-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide, abbreviated as 2Z-N-4-MPI-2H-C-3-C, is a heterocyclic compound belonging to the group of chromene derivatives. It is a biologically active compound and has been widely studied for its potential medicinal properties. The compound has been synthesized through a variety of methods and is also used as a starting material for various other syntheses. It has been researched for its diverse scientific applications, including as an anti-inflammatory agent, antioxidant, and anti-cancer agent.
Scientific Research Applications
2Z-N-4-MPI-2H-C-3-C has been studied for its potential medicinal properties. It has been found to possess anti-inflammatory, antioxidant, and anti-cancer properties. In a study conducted on mice, it was found to possess anti-inflammatory properties and reduce inflammation in the lungs. It has also been found to possess antioxidant properties and reduce oxidative stress in the body. In addition, it has been shown to possess anti-cancer properties, with studies showing that it can inhibit the growth of cancer cells.
Mechanism of Action
The mechanism of action of 2Z-N-4-MPI-2H-C-3-C is not yet fully understood. However, it is believed that the compound may act as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. It may also act as an antioxidant by scavenging free radicals and reducing oxidative stress. In addition, it may act as an anti-cancer agent by inhibiting the growth of cancer cells.
Biochemical and Physiological Effects
2Z-N-4-MPI-2H-C-3-C has been found to possess anti-inflammatory, antioxidant, and anti-cancer properties. In a study conducted on mice, it was found to reduce inflammation in the lungs. It has also been found to reduce oxidative stress in the body and inhibit the growth of cancer cells. In addition, it has been shown to possess anti-diabetic properties and reduce blood sugar levels in diabetic mice.
Advantages and Limitations for Lab Experiments
The advantages of using 2Z-N-4-MPI-2H-C-3-C in lab experiments include its availability, low cost, and ease of synthesis. It can be synthesized through a variety of methods, including the Scholl reaction, the Grignard reaction, and the Suzuki coupling reaction. In addition, it is a biologically active compound and has been studied for its potential medicinal properties. However, its mechanism of action is not yet fully understood and further research is needed to fully understand its effects.
Future Directions
Future research on 2Z-N-4-MPI-2H-C-3-C should focus on further elucidating its mechanism of action and exploring its potential medicinal properties. Studies should also be conducted to investigate its effects on other diseases, such as diabetes and cardiovascular diseases. In addition, further research should be conducted on its potential as an anti-cancer agent and its ability to inhibit the growth of cancer cells. Finally, further research should be conducted on its potential as an antioxidant and its ability to reduce oxidative stress in the body.
Synthesis Methods
2Z-N-4-MPI-2H-C-3-C can be synthesized through a number of methods, including the Scholl reaction, the Grignard reaction, and the Suzuki coupling reaction. The Scholl reaction is a two-step process involving the reaction of an aldehyde with an amine and a Grignard reagent. The Grignard reaction involves the reaction of an aldehyde or ketone with a Grignard reagent. The Suzuki coupling reaction is a three-step process involving the reaction of an aryl halide with an organoboron compound and a palladium catalyst.
properties
IUPAC Name |
N-(4-methoxyphenyl)-2-(2-methoxyphenyl)iminochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O4/c1-28-18-13-11-17(12-14-18)25-23(27)19-15-16-7-3-5-9-21(16)30-24(19)26-20-8-4-6-10-22(20)29-2/h3-15H,1-2H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBPXPQXCSJAWJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=NC4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-N-(4-methoxyphenyl)-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.